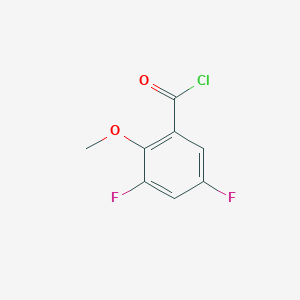

3,5-Difluoro-2-methoxybenzoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

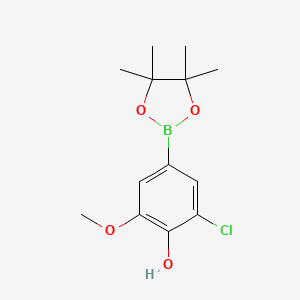

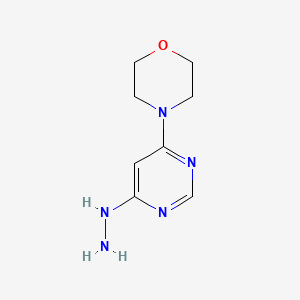

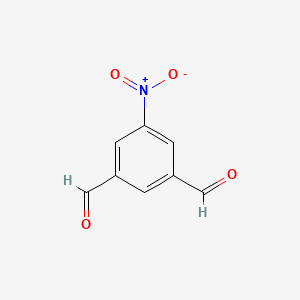

3,5-Difluoro-2-methoxybenzoyl chloride is a chemical compound used as a pharmaceutical intermediate and in chemical synthesis . It is a derivative of benzoyl chloride, which is characterized by the presence of two fluorine atoms and a methoxy group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two fluorine atoms, a methoxy group, and a benzoyl chloride group attached to it . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.科学的研究の応用

Synthesis and Characterization

- Synthesis of Chromones and 4-Hydroxyquinolines : Utilized in the uncatalyzed condensation reactions to create functionalized chromones and 4-hydroxyquinolines, important in medicinal chemistry (Rahn et al., 2009).

- Photophysical Behavior Characterization : Examined in the study of fluorogenic molecules bound to RNA, highlighting its role in enhancing fluorescence signals in various solvent environments (Santra et al., 2019).

Electrophilic Substitution Reactions

- Friedel-Crafts Acylation Reactions : Showcased in metal triflates catalyzed electrophilic substitution reactions, a crucial step in organic synthesis (Ross & Xiao, 2002).

- Domino Friedel-Crafts Acylation/Annulation : Participated in regioselective synthesis of chromen-4-one derivatives, demonstrating its utility in complex organic synthesis processes (Bam & Chalifoux, 2018).

Novel Material Synthesis

- Electron Acceptor Homopolymers Synthesis : Contributed to the synthesis of electron acceptor homopolymers, illustrating its potential in material science applications (Orphanou et al., 2000).

- Graphene Oxide Functionalization : Essential in the covalent linking of graphene oxide, enhancing the performance of photovoltaic devices (Stylianakis et al., 2012).

Organic Chemistry Applications

- Synthesis of Various Compounds : Demonstrated in the synthesis of a wide range of organic compounds, highlighting its versatility in organic synthesis (Havaldar et al., 2004).

- Solvolysis Studies : Played a role in the study of solvolysis of various benzoyl chlorides, providing insights into reaction mechanisms (Fernández et al., 2003).

Safety and Hazards

3,5-Difluoro-2-methoxybenzoyl chloride is likely to be hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing appropriate personal protective equipment and ensuring adequate ventilation .

特性

IUPAC Name |

3,5-difluoro-2-methoxybenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-7-5(8(9)12)2-4(10)3-6(7)11/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUJYAFOUSHYKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Butyl(methyl)amino]benzaldehyde](/img/structure/B1356609.png)

![10-Oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decane-3-carboxylic acid](/img/structure/B1356616.png)